2,5-Diamino-3-iodopyridine
Overview
Description
“2,5-Diamino-3-iodopyridine” is a chemical compound with the molecular formula C5H6IN3 . It is a pyridine derivative, which is a class of compounds that contain a six-membered ring with two nitrogen atoms and four carbon atoms .
Molecular Structure Analysis
The molecular structure of “2,5-Diamino-3-iodopyridine” consists of a pyridine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The exact structure could not be retrieved from the available sources.
Scientific Research Applications
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Synthesis of Fluorinated Pyridines
- Application : 2,5-Diamino-3-iodopyridine may be used in the synthesis of fluorinated pyridines, which have interesting and unusual physical, chemical, and biological properties . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
- Method : The synthesis involves a double nucleophilic substitution of fluorine atoms in specific positions of the pyridine .
- Results : The synthesis of fluorinated pyridines is a challenging problem due to the presence of strong electron-withdrawing substituents in the aromatic ring .
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Preparation of 2,6-Diamino-3,5-dinitropyridine (DADNP)
- Application : 2,5-Diamino-3-iodopyridine could potentially be used in the synthesis of 2,6-Diamino-3,5-dinitropyridine (DADNP), an explosive material .
- Method : The synthesis route, temperature, solvent, time, reactant ratio, and purification route are all key parameters that have been systematically studied .
- Results : The optimal method for the preparation of DADNP was found .
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Synthesis of Imidazo[4,5-b]pyridine Derivatives
- Application : 2,5-Diamino-3-iodopyridine could potentially be used in the synthesis of imidazo[4,5-b]pyridine derivatives, which have diverse biological activities . These compounds exhibit analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activities .
- Method : The synthesis involves the condensation of 2,3-diaminopyridines with N-tosylcarbonimidic dichloride followed by detosylation .
- Results : The method is more universal than the reaction with cyanogen bromide but gives lower overall yields .
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Production of Human NAD±dependent, 15-hydroxyprostaglandin Dehydrogenase Inhibitors
- Application : 2-Iodopyridine, a compound similar to 2,5-Diamino-3-iodopyridine, is frequently used in the production of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors .
- Method : The specific method of application or experimental procedures are not detailed in the source .
- Results : The outcomes obtained from this application are not specified in the source .
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Synthesis of 2-Chloropyridine or 2-Bromopyridine Derivatives
- Application : 2-Iodopyridine, a compound similar to 2,5-Diamino-3-iodopyridine, can be synthesized from 2-chloropyridine or 2-bromopyridine via treatment with iodotrimethylsilane .
- Method : The specific method of application or experimental procedures are not detailed in the source .
- Results : The outcomes obtained from this application are not specified in the source .
-
Production of Human NAD±dependent, 15-hydroxyprostaglandin Dehydrogenase Inhibitors
- Application : 2-Iodopyridine, a compound similar to 2,5-Diamino-3-iodopyridine, is frequently used in the production of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors .
- Method : The specific method of application or experimental procedures are not detailed in the source .
- Results : The outcomes obtained from this application are not specified in the source .
Safety And Hazards
Future Directions
Imidazopyridines, a class of compounds similar to “2,5-Diamino-3-iodopyridine”, have been found to play a crucial role in numerous disease conditions. They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . Therefore, “2,5-Diamino-3-iodopyridine” and similar compounds may have potential therapeutic significance in the future.
properties
IUPAC Name |
3-iodopyridine-2,5-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3/c6-4-1-3(7)2-9-5(4)8/h1-2H,7H2,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECWUDQFVZPDOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901311798 | |
Record name | 3-Iodo-2,5-pyridinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901311798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diamino-3-iodopyridine | |
CAS RN |
1125410-09-4 | |
Record name | 3-Iodo-2,5-pyridinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1125410-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-2,5-pyridinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901311798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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